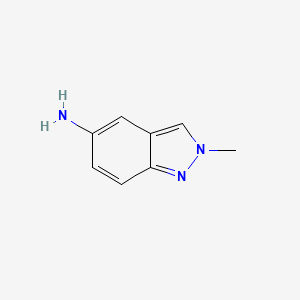
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The ethoxyphenyl group at the 4-position and the methyl group at the 8-position are modifications that could influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. A two-step synthesis approach for related compounds starts with commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with sodium enolate of ethyl acetoacetate to form substituted quinolines . Another method involves the reaction of 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid to yield 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)-2-methylquinolines . These methods highlight the versatility in synthesizing quinoline derivatives, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of hydrogen bonding and π-π interactions, which can significantly influence the crystal packing and stability of the compounds. Studies on 2-methylquinoline and its adducts with various acids have shown that hydrogen bonding plays a crucial role in the formation of supramolecular frameworks . These interactions are likely to be present in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" as well, contributing to its molecular stability and potential for forming crystalline complexes.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization and hydrolysis, depending on the substituents present on the ring. For instance, 4-(2-carboxyphenylamino)-2-methylquinoline can cyclize in concentrated sulfuric acid to form a quinolino[3,2-c]quinoline derivative . The presence of functional groups such as carboxylic acid and ethoxy groups in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" suggests that it may also participate in similar reactions, which could be exploited for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as melting point, solubility, and reactivity. For example, the crystal and molecular structure analysis of various organic acid–base adducts with 2-methylquinoline has provided insights into the melting points and elemental composition of these complexes . The ethoxy and carboxylic acid groups in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" are likely to affect its solubility in organic solvents and water, as well as its melting point and reactivity towards other chemical species.
Applications De Recherche Scientifique
Synthesis and Transformations:
- Quinoline derivatives, such as 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, have been explored for their potential as efficient fluorophores, used widely in biochemistry and medicine for studying various biological systems. They are also studied for their potential as antioxidants and radioprotectors. The synthesis of these compounds typically involves the reaction of chloro-methylquinolines with amino benzoic acids or ethyl amino benzoates to obtain new quinoline derivatives (Aleksanyan, Hambardzumyan, & Ambartsumyan, 2005) (Aleksanyan & Hambardzumyan, 2013).
Structural Analysis and Framework Formation:
- Studies focusing on noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acid derivatives have enhanced the understanding of binding mechanisms. These interactions have been instrumental in forming 1D-3D frameworks in various crystalline complexes, shedding light on the structural properties and potential applications of such compounds in different fields (Jin et al., 2012) (Gao et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCBYFVADJGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)



